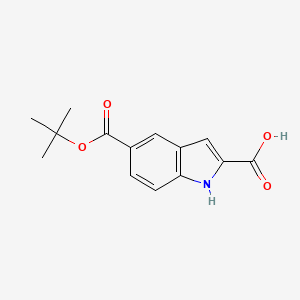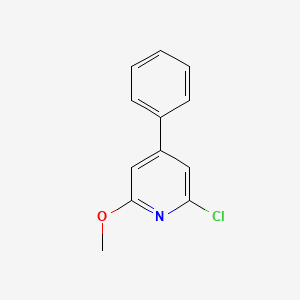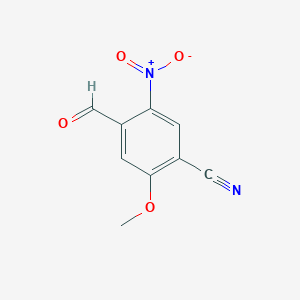
5-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid is an organic compound that features an indole core substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid group at the 2-position. This compound is significant in organic synthesis, particularly in the preparation of peptides and other complex molecules, due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid typically involves the following steps:
-
Protection of the Indole Nitrogen: : The indole nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). This reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
-
Carboxylation: : The protected indole is then subjected to carboxylation at the 2-position. This can be achieved using various carboxylating agents under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid undergoes several types of chemical reactions:
-
Substitution Reactions: : The compound can participate in electrophilic substitution reactions at the indole ring, particularly at the 3-position.
-
Deprotection: : The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane, to yield the free amine .
-
Coupling Reactions: : The carboxylic acid group can be activated using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for peptide bond formation.
Common Reagents and Conditions
Boc Protection: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, DMAP, THF, acetonitrile.
Deprotection: Trifluoroacetic acid (TFA), dichloromethane.
Coupling: DIC, EDC, N-hydroxysuccinimide (NHS).
Major Products
Deprotected Indole: Removal of the Boc group yields 1H-indole-2-carboxylic acid.
Peptide Derivatives: Coupling reactions with amino acids or peptides produce various peptide derivatives.
Applications De Recherche Scientifique
5-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid is widely used in scientific research due to its versatility:
-
Chemistry: : It serves as a building block in the synthesis of complex organic molecules, particularly in the preparation of indole derivatives and peptides.
-
Biology: : The compound is used in the study of indole-based biological activities, including enzyme inhibition and receptor binding.
-
Medicine: : It is employed in the development of pharmaceutical compounds, especially those targeting neurological and inflammatory pathways.
-
Industry: : The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 5-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid depends on its application:
As a Protecting Group: The Boc group stabilizes the indole nitrogen, preventing unwanted reactions during synthetic processes. It can be selectively removed under acidic conditions to reveal the reactive amine.
In Biological Systems: The indole core can interact with various biological targets, including enzymes and receptors, influencing their activity and function.
Comparaison Avec Des Composés Similaires
5-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid can be compared with other Boc-protected indole derivatives:
5-(tert-Butoxycarbonyl)-1H-indole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.
5-(tert-Butoxycarbonyl)-1H-indole-2-carboxamide: Contains a carboxamide group instead of a carboxylic acid.
5-(tert-Butoxycarbonyl)-1H-indole-2-methyl ester: Features a methyl ester group at the 2-position.
These compounds share similar reactivity and applications but differ in their specific functional groups and positions, which can influence their chemical behavior and suitability for various applications.
Propriétés
Numéro CAS |
496946-79-3 |
|---|---|
Formule moléculaire |
C14H15NO4 |
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)8-4-5-10-9(6-8)7-11(15-10)12(16)17/h4-7,15H,1-3H3,(H,16,17) |
Clé InChI |
ICHBJYPBBSSQLI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-Phenylbenzo[d]isoxazol-7-amine](/img/structure/B12962316.png)


